molecular formula C19H15ClFN3O2 B2955750 (2-Chloro-5-fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034602-15-6

(2-Chloro-5-fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2955750
CAS No.: 2034602-15-6
M. Wt: 371.8
InChI Key: PJVINHJGYGCFQG-UHFFFAOYSA-N
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Description

(2-Chloro-5-fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a synthetic compound of significant interest in medicinal chemistry and agrochemical research, combining a 1,2,4-oxadiazole heterocycle with a pyrrolidine scaffold. The 1,2,4-oxadiazole ring is a well-established pharmacophore and is considered a bioisostere for amide and ester groups, offering improved hydrolytic and metabolic stability in molecular design . Heterocyclic scaffolds containing the 1,2,4-oxadiazole ring have demonstrated a broad spectrum of biological activities in research, including antimicrobial, antifungal, and anticancer properties, making them valuable templates for developing novel active agents . The specific molecular architecture of this compound, which incorporates a (2-chloro-5-fluorophenyl) group and a phenyl-substituted oxadiazole, suggests potential for high target affinity and selectivity. Its complex structure positions it as a key intermediate for investigating new mechanisms of action, particularly in the design of enzyme inhibitors or receptor modulators. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

(2-chloro-5-fluorophenyl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2/c20-16-7-6-14(21)10-15(16)19(25)24-9-8-13(11-24)17-22-18(26-23-17)12-4-2-1-3-5-12/h1-7,10,13H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVINHJGYGCFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=C(C=CC(=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Chloro-5-fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR). The compound's unique structural features, including the oxadiazole and pyrrolidine moieties, suggest diverse biological interactions.

Structure

The compound consists of a chloro-fluoro-substituted phenyl group linked to a pyrrolidine ring that is further substituted with an oxadiazole moiety. The general structure can be represented as follows:

 2 Chloro 5 fluorophenyl 3 5 phenyl 1 2 4 oxadiazol 3 yl pyrrolidin 1 yl methanone\text{ 2 Chloro 5 fluorophenyl 3 5 phenyl 1 2 4 oxadiazol 3 yl pyrrolidin 1 yl methanone}

Molecular Formula

The molecular formula is C19H17ClFN2OC_{19}H_{17}ClFN_2O, indicating a relatively complex structure that may contribute to its biological activity.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole ring have been reported to inhibit various bacterial strains effectively. A study indicated that certain oxadiazole derivatives demonstrated IC50 values in the low micromolar range against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The incorporation of the pyrrolidine and oxadiazole moieties in the compound has been linked to anticancer activity. Several studies highlight that oxadiazole-based compounds can induce apoptosis in cancer cells through various pathways, including the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins . For example, a related compound with similar structural features was shown to exhibit cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 30 µM .

The biological mechanisms underlying the activity of this compound may involve:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety may interfere with specific enzymes involved in cellular signaling pathways.
  • Modulation of Gene Expression : The compound could affect transcriptional regulators leading to altered gene expression profiles in treated cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of halogen atoms (Cl and F) on the phenyl ring enhances lipophilicity and may improve cellular uptake.
  • Pyrrolidine Ring Variation : Modifying the pyrrolidine substituent can significantly alter bioactivity, suggesting that different substitutions may target various biological pathways .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntibacterialE. coli15
AntifungalC. albicans20
CytotoxicityMCF-725
CytotoxicityHeLa30

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Chlorine (Cl)Increases potency
Fluorine (F)Enhances solubility
Oxadiazole presenceEssential for activity

Case Study 1: Anticancer Efficacy

A recent investigation evaluated the anticancer properties of a series of oxadiazole derivatives similar to our compound. The study revealed that compounds with a pyrrolidine linkage exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-pyrrolidine counterparts. The mechanism was attributed to increased apoptosis rates and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Action

Another study focused on the antimicrobial effects of oxadiazole derivatives against resistant strains of bacteria. The results indicated that modifications in the phenyl ring significantly impacted antibacterial efficacy. Compounds with electron-withdrawing groups showed improved activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Structural Analogues

A. Heterocyclic Core and Halogenation Patterns The compound’s 1,2,4-oxadiazole-pyrrolidine scaffold distinguishes it from triazole-based analogues like 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone ().

B. Halogenated Aromatic Systems Compounds such as halosafen (5-(2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy)-N-(ethylsulfonyl)-2-nitrobenzamide; ) and {5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone () feature polyhalogenated aromatic rings. The target compound’s 2-chloro-5-fluorophenyl group provides a less sterically hindered and less electron-withdrawing profile compared to trifluoromethyl or diazepine-containing systems, which may influence solubility and metabolic stability .

Molecular Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₁₉H₁₄ClF N₃O₂ (inferred) ~370 (estimated) Pyrrolidine-oxadiazole hybrid, chloro-fluorophenyl
Compound C₂₁H₁₅ClFN₅OS 447.89 Triazole-thioether, pyridinyl, fluorophenyl
Compound C₁₇H₁₃Cl₂F₂N₃O₂ 400.21 Isoxazole-diazepine, chloro-difluoromethyl
Metconazole () C₁₇H₂₂ClN₃O 319.83 Triazole, cyclopentanol, chlorophenyl

Key Observations :

  • The target compound’s molecular weight (~370) is intermediate between triazole-based agrochemicals (e.g., metconazole: 319.83) and bulkier diazepine derivatives (: 400.21).

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